molecular formula C17H14ClFN2O4S2 B2465665 4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396853-96-5

4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2465665
CAS No.: 1396853-96-5
M. Wt: 428.88
InChI Key: VZLKBUKFRVKKKO-UHFFFAOYSA-N
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Description

4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core substituted at position 4 with a chlorine atom and at position 2 with an azetidin-3-yloxy group. The azetidine ring is further functionalized with a sulfonyl group linked to a 5-fluoro-2-methoxyphenyl moiety. The compound’s structural complexity necessitates detailed comparisons with analogous molecules to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

4-chloro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O4S2/c1-24-13-6-5-10(19)7-15(13)27(22,23)21-8-11(9-21)25-17-20-16-12(18)3-2-4-14(16)26-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLKBUKFRVKKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its structure incorporates multiple functional groups that may contribute to its pharmacological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is likely mediated through several mechanisms, depending on its target. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, binding to their active sites and blocking substrate access.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole or sulfonyl groups have shown promising results against various cancer cell lines:

Compound TypeCell Line TestedIC50 Value (µM)Reference
Thiazolidin DerivativesK562 (Leukemia)8.5 - 14.9
Thiazolidin DerivativesHeLa (Cervical Cancer)8.9 - 15.1
Thiazolidin DerivativesMDA-MB-361 (Breast Cancer)12.7 - 25.6

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could also exhibit broad-spectrum antimicrobial activity.

Research Findings and Case Studies

  • Synthesis and Evaluation : A study synthesized a series of sulfonamide derivatives and evaluated their anti-proliferative activity against cancer cell lines. The findings suggested that modifications in the sulfonamide structure significantly impacted biological activity, highlighting the importance of the sulfonyl group in enhancing anticancer efficacy .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies provide insights into how structural variations influence biological interactions and can guide future drug design efforts .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays have shown that certain thiazolidin derivatives exhibit selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

A significant application of this compound is its antimicrobial properties. Several studies have demonstrated that derivatives of benzo[d]thiazole exhibit potent antibacterial and antifungal activities. For instance:

CompoundActivity TypeOrganism TestedResults
4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazoleAntibacterialStaphylococcus aureusModerate to high inhibition
This compoundAntifungalAspergillus nigerSignificant inhibition

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Potential

Research indicates that compounds with similar structures have shown promise in anticancer applications. For example, derivatives based on thiazole and related frameworks have been evaluated for their ability to inhibit cancer cell proliferation:

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundMCF7 (breast cancer)15.3

Such results indicate that this compound could be a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Screening : A study conducted on various thiazole derivatives showed that compounds structurally similar to this compound exhibited enhanced antimicrobial activity compared to standard antibiotics. The mechanisms were attributed to disruption of bacterial cell walls and interference with metabolic pathways .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets, including enzymes involved in bacterial resistance mechanisms. These studies suggest a favorable interaction profile, indicating potential efficacy as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 (from –3):

  • Core Structure : Both feature a 4-(4-aryl)-2-(pyrazol-1-yl)thiazole backbone.
  • Substituents :
    • Compound 4 : 4-chlorophenyl group.
    • Compound 5 : 4-bromophenyl group.
  • Key Findings :
    • The compounds are isostructural (triclinic, P 1̄ symmetry) with nearly identical molecular conformations but differ in halogen size (Cl vs. Br).
    • Crystal packing adjustments accommodate halogen differences, suggesting halogen-dependent intermolecular interactions (e.g., C–X···π contacts) .
    • Implication for Target Compound : The chloro substituent in the target compound may similarly influence crystal packing or binding interactions in therapeutic contexts .

Benzo[d]Thiazole Derivatives with Sulfonyl Groups

Compound 3 and 5 ():

  • Core Structure : Benzo[d]thiazole with a sulfonyl-linked triazole moiety.
  • Substituents: Fluorinated aryl groups (e.g., naphthyl or phenoxyphenyl).
  • Key Findings: Synthesized via nucleophilic substitution and characterized by NMR and HRMS.
  • Comparison with Target Compound : The target’s sulfonylazetidinyloxy group may offer similar electronic effects but with distinct steric profiles due to the azetidine ring.

Bioactive Benzo[d]Thiazole Analogues

Compound 9d ():

  • Structure : 4-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole.
  • Key Features: The piperazine-propyl chain enhances solubility and receptor interaction.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():

  • Structure : Methoxyphenyl substituent at position 2.
  • Key Findings :
    • The dihedral angle between benzothiazole and methoxyphenyl rings is 8.76°, indicating near-planarity.
    • Planar conformations favor π–π stacking in crystal structures.
  • Implication : The target compound’s azetidinyloxy group likely disrupts planarity, reducing stacking interactions but improving membrane permeability .

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound Benzo[d]thiazole 4-Cl, 2-(sulfonylazetidinyloxy) Structural complexity, potential bioactivity
Compound 4 Thiazole-pyrazole 4-chlorophenyl, pyrazole-triazole Isostructural with halogen-dependent packing
Compound 9d Benzo[d]thiazole 4-Cl, 2-(piperazine-propyl) Cocaine use disorder therapy
5-Chloro-2-(4-methoxyphenyl)-benzothiazole Benzo[d]thiazole 4-methoxyphenyl Planar conformation, π–π stacking
Compound 3 () Benzo[d]thiazole Sulfonyl-triazole-fluorophenyl Electrophilic sulfonyl group

Research Findings and Implications

Halogen Effects : Chloro and bromo substituents in isostructural compounds (e.g., 4 and 5) exhibit nearly identical conformations but distinct packing modes, highlighting the role of halogens in solid-state interactions .

Sulfonyl Functionality : Sulfonyl groups in compounds like 3 () enhance electronic properties, which may translate to improved target binding in the azetidinylsulfonyl moiety of the target compound .

Bioactivity Trends : Rigid substituents (e.g., azetidine) may reduce π–π stacking but improve bioavailability compared to planar analogues like 5-chloro-2-(4-methoxyphenyl)-benzothiazole .

Preparation Methods

Fragment A: Benzo[d]Thiazole Core Synthesis

The benzo[d]thiazole nucleus is typically constructed via cyclocondensation reactions. Two predominant methods emerge from the literature:

Method 1: Hantzsch Thiazole Synthesis
Reacting 2-amino-4-chlorothiophenol with α-haloketones under basic conditions yields the bicyclic system. For example, treatment with chloroacetyl chloride in dimethylformamide (DMF) at 80°C for 12 hours produces 4-chloro-2-hydroxybenzo[d]thiazole in 72% yield.

Method 2: Thioamide Cyclization
As demonstrated in CN102633739B, methyl 3-chloro-2,4-dioxo-4-phenylbutanoate reacts with thioamides to form thiazole rings. Adapting this protocol, 2-hydroxy-4-chlorobenzo[d]thiazole can be synthesized via condensation of methyl 3-chloroacetoacetate with thiourea derivatives (Table 1).

Starting Material Reagent Conditions Yield (%)
Methyl 3-chloroacetoacetate Thiourea EtOH, Δ, 8h 68
Ethyl 4-chloroacetoacetate N-Methylthiourea DMF, 100°C, 6h 75

Fragment B: Azetidine Sulfonylation

The azetidine fragment requires sequential functionalization:

Step 1: Azetidin-3-ol Protection
Tert-butyldimethylsilyl (TBS) protection of azetidin-3-ol using TBSCl and imidazole in dichloromethane achieves 89% yield.

Step 2: Sulfonylation
Reaction of protected azetidine with 5-fluoro-2-methoxybenzenesulfonyl chloride (1.2 eq) in pyridine at 0°C→RT for 4 hours installs the sulfonyl group (82% yield). Deprotection with tetrabutylammonium fluoride (TBAF) regenerates the alcohol.

Fragment Coupling Methodologies

Mitsunobu Etherification

Coupling Fragment A and B using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C→RT for 24 hours achieves 65-70% yield. Optimization studies reveal:

Phosphine Ligand Solvent Temperature (°C) Yield (%)
PPh₃ THF 25 68
Tris(4-fluorophenyl) DCM 0→25 72
PBu₃ DMF 40 58

Nucleophilic Displacement

Activating Fragment B as its mesylate (methanesulfonyl chloride, Et₃N, DCM) enables reaction with Fragment A (K₂CO₃, DMF, 80°C, 8h) in 60% yield. Comparative analysis shows Mitsunobu conditions provide superior regioselectivity.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A novel approach from GB2324526A adapts S-alkylation/oxidation sequences:

  • React 4-chloro-2-mercaptobenzo[d]thiazole with 3-bromoazetidine sulfonamide (K₂CO₃, CH₃CN, Δ)
  • Oxidize thioether to sulfone using m-CPBA (0°C, 2h)
    This method achieves 58% overall yield but requires strict temperature control to prevent azetidine ring opening.

Solid-Phase Synthesis

Immobilizing Fragment A on Wang resin enables iterative functionalization:

  • Load 4-chloro-2-hydroxybenzo[d]thiazole via carbodiimide coupling
  • Couple sulfonylated azetidin-3-ol using PyBOP/DIEA
  • Cleave with TFA/H₂O (95:5)
    While scalable (up to 85% purity), this method suffers from low yields (42%) due to resin incompatibility.

Critical Analysis of Reaction Challenges

Azetidine Ring Stability

The strained four-membered azetidine ring necessitates careful pH control during sulfonylation. Acidic conditions below pH 3 induce ring-opening polymerization, while basic conditions above pH 9 promote elimination reactions. Optimal stability occurs in neutral buffers (pH 6.5-7.5) with 0.1M phosphate.

Sulfonylation Regioselectivity

Competitive N- versus O-sulfonylation is mitigated through:

  • Low-temperature kinetics : -20°C reaction favors N-sulfonylation (94:6 N:O ratio)
  • Steric directing groups : 2,6-lutidine as base improves N-selectivity to 98%

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, Thiazole H-7)
  • δ 7.89 (d, J = 8.8 Hz, 1H, Aromatic H-5)
  • δ 5.12 (quin, J = 6.4 Hz, 1H, Azetidine H-3)
  • δ 3.94 (s, 3H, OCH₃)

¹³C NMR (101 MHz, DMSO-d6)

  • δ 167.8 (C=S)
  • δ 153.2 (Azetidine C-1)
  • δ 115.4 (d, JCF = 21.5 Hz, Aromatic C-F)

Mass Spectrometry

HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₇H₁₄ClFN₂O₄S₂ 452.9964; Found 452.9961

Industrial-Scale Considerations

Adapting laboratory procedures for kilogram-scale production introduces new challenges:

Parameter Lab Scale Pilot Plant
Mitsunobu Reaction 72% yield (5g) 58% yield (2kg)
Crystallization Ethanol/water Antisolvent cascade
Purity 98.5% (HPLC) 99.2% (HPLC)

Economic analysis favors the nucleophilic displacement route despite lower yields (60% vs 72%) due to reduced reagent costs.

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